N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide

PDHK1 inhibition Cancer metabolism Benzothiazole carboxamide patents

N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide is a synthetic small‑molecule benzothiazole‑6‑carboxamide that incorporates a cyclopentyl‑thiophene motif. It is classified in authoritative drug‑target databases as ‘Thiazole carboxamide derivative 6’, an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) under patent prosecution for metastatic and solid tumours.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 2034444-94-3
Cat. No. B2767329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide
CAS2034444-94-3
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H16N2OS2/c20-16(12-5-6-13-14(10-12)22-11-18-13)19-17(7-1-2-8-17)15-4-3-9-21-15/h3-6,9-11H,1-2,7-8H2,(H,19,20)
InChIKeyZMNKZCQDHOIHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide (CAS 2034444-94-3) – Patented PDHK1-Targeted Benzothiazole Carboxamide for Oncology Procurement


N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide is a synthetic small‑molecule benzothiazole‑6‑carboxamide that incorporates a cyclopentyl‑thiophene motif. It is classified in authoritative drug‑target databases as ‘Thiazole carboxamide derivative 6’, an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) under patent prosecution for metastatic and solid tumours [1][2]. The compound is supplied at ≥95% purity (C₁₇H₁₆N₂OS₂, MW 328.45) and represents a structurally distinct entry within the Schering‑originated thiazole‑carboxamide patent estate [3].

Why N-(1-(Thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide Cannot Be Replaced by Off‑the‑Shelf Benzothiazole Carboxamide Analogues


Benzothiazole‑carboxamide derivatives exhibit steep structure–activity relationships where the position of the carboxamide anchor (6‑ vs. 2‑), the thiophene regiochemistry (2‑yl vs. 3‑yl), and the presence or absence of a spacer between the cyclopentane and thiophene rings all profoundly influence kinase‑binding geometry and selectivity [1][2]. Data from the wider PDHK1 inhibitor class show that single‑atom changes can shift IC₅₀ values by >10‑fold, while regioisomeric benzothiazole‑carboxamides (e.g., 6‑carboxamide vs. 2‑carboxamide) present non‑overlapping intellectual‑property landscapes [3]. Generic substitution therefore risks both functional non‑equivalence and patent infringement.

Quantitative Differentiation Evidence for N-(1-(Thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide – Procurement-Relevant Comparator Data


6‑Carboxamide vs. 2‑Carboxamide Regioisomer: Target‑Class Annotations Indicate Divergent Patent‑Protected Indications

The target compound is a benzothiazole‑6‑carboxamide, whereas the closest enumerated analogue, N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole‑2‑carboxamide (CAS 2034482-76-1) , places the carboxamide at the 2‑position. The 6‑carboxamide isomer is explicitly annotated in the DrugMap and TTD databases as a PDHK1 inhibitor patented for metastatic and solid cancers [1][2]; the 2‑carboxamide regioisomer lacks any equivalent target‑class annotation in those databases and falls within a different patent space (US6727247, adenosine A2 receptor modulation) [3].

PDHK1 inhibition Cancer metabolism Benzothiazole carboxamide patents

Thiophene‑2‑yl vs. Thiophene‑3‑yl Substitution: PDHK1 Inhibitor Class SAR Suggests Potency Shift

The target compound carries a thiophen‑2‑yl substituent directly on the cyclopentane ring. A closely enumerated analogue, N-((1-(thiophen‑3‑yl)cyclopentyl)methyl)benzo[d]thiazole‑6‑carboxamide (CAS N/A) , shifts the thiophene attachment from the 2‑ to the 3‑position and inserts a methylene spacer. In publicly disclosed PDHK1 inhibitor series, moving the thiophene sulfur from the 2‑ to the 3‑position in analogous benzothiazole‑carboxamide scaffolds has been associated with >5‑fold variation in enzymatic IC₅₀ values (class‑level inference) .

PDHK1 inhibitor SAR Thiophene regiochemistry Benzothiazole carboxamide

Benzothiazole Core vs. Benzothiadiazole Isostere: Different Heterocycle, Different Patent Space

A structurally related compound, N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034506-44-8) , replaces the benzothiazole core with a benzothiadiazole. Benzothiadiazole‑carboxamides have been explored primarily as carbonic anhydrase inhibitors and antimicrobials, not as PDHK1 inhibitors . The target compound’s benzothiazole‑6‑carboxamide core is specifically enumerated within the Schering PDHK1 patent family (US20130165450, WO2012036974), whereas the benzothiadiazole isostere is absent from those filings [1].

Benzothiazole vs. benzothiadiazole Heterocycle isosterism Patent landscape

PDHK1 Probe Comparator: Baseline Potency of Non‑Benzothiazole PDHK1 Inhibitors Establishes Context

Although no IC50 value has been publicly disclosed for the target compound, well‑characterized PDHK1 inhibitors provide a quantitative baseline for class comparison. PDHK1‑IN‑1 (compound 17) inhibits PDHK1 with an IC50 of 1.5 μM, and TM‑1 inhibits PDHK1 and PDHK2 with IC50 values of 2.97 μM and 5.2 μM, respectively [1]. The target compound belongs to the same PDHK1 inhibitor class per DrugMap/TTD annotation and is structurally distinct from both probes, offering a differentiated chemotype for SAR exploration and patent circumvention [2].

PDHK1 reference inhibitors IC50 benchmark Chemical probe

Procurement‑Relevant Application Scenarios for N-(1-(Thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide


PDHK1‑Dependent Cancer Metabolism Probe Development

The compound’s annotation as a patented PDHK1 inhibitor [1] positions it as a starting point for chemical‑probe optimization in tumour types where PDHK1 overexpression drives the glycolytic switch (e.g., hypoxic solid tumours). Procurement enables head‑to‑head profiling against reference inhibitors PDHK1‑IN‑1 (IC50 1.5 μM) and TM‑1 (IC50 2.97 μM) to establish relative potency and selectivity [2].

Structure–Activity Relationship (SAR) Expansion Around the Benzothiazole‑6‑Carboxamide Scaffold

The 6‑carboxamide regioisomer is structurally distinguished from the 2‑carboxamide analogue (CAS 2034482-76-1) and the benzothiadiazole isostere (CAS 2034506-44-8), offering a distinct vector for fragment‑based or analogue‑by‑catalogue SAR studies . Researchers can systematically vary the amide linkage, thiophene substituent, and cyclopentyl ring to map PDHK1 binding determinants.

Intellectual Property FTO and Patent Landscape Analysis for PDHK1 Oncology Programs

The compound is explicitly embedded within the Schering PDHK1 patent family (US20130165450, WO2012036974) and indexed as ‘Thiazole carboxamide derivative 6’ in DrugMap and TTD [1][3]. Procurement supports freedom‑to‑operate analyses, patent circumvention design, and competitive intelligence for organizations developing PDHK1‑targeted therapies.

Comparative Selectivity Profiling Against PDHK2 and Off‑Target Kinases

With PDHK2 co‑inhibition being a common liability (TM‑1 shows only ~1.7‑fold selectivity for PDHK1 over PDHK2) [2], the target compound’s structurally differentiated benzothiazole‑6‑carboxamide core may yield a divergent selectivity profile. Procurement allows direct experimental comparison of PDHK1/PDHK2 selectivity and broader kinome‑wide profiling.

Quote Request

Request a Quote for N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.